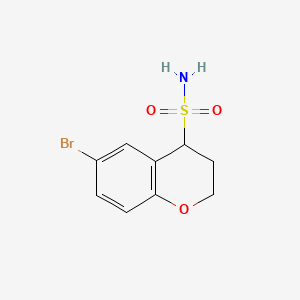

sodium 2-(6-methylpyridazin-3-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 2-(6-methylpyridazin-3-yl)acetate, also known as SMPTA, is a pyridazine derivative that has been widely used in the scientific research field due to its unique properties. It is a white crystalline solid with a melting point of 160-161 °C and a molecular weight of 224.25 g/mol. SMPTA is highly soluble in water and has a low toxicity. It is used in a variety of laboratory applications such as protein and DNA sequencing, enzyme-linked immunosorbent assays (ELISA), and protein purification.

Mechanism of Action

Sodium 2-(6-methylpyridazin-3-yl)acetate is an inhibitor of protein kinases, which are enzymes that regulate the activity of other proteins by phosphorylating them. sodium 2-(6-methylpyridazin-3-yl)acetate binds to the active site of the protein kinase and blocks its activity. This inhibition of protein kinases can be used to study the role of these enzymes in various cellular processes.

Biochemical and Physiological Effects

sodium 2-(6-methylpyridazin-3-yl)acetate has been shown to inhibit the activity of several protein kinases, including p38 MAPK, ERK1/2, and JNK1/2. Inhibition of these kinases has been linked to a variety of physiological effects, including inhibition of cell proliferation and apoptosis, as well as inhibition of inflammation and oxidative stress. sodium 2-(6-methylpyridazin-3-yl)acetate has also been shown to modulate the activity of certain transcription factors, such as NF-κB, which plays a role in inflammation and immune response.

Advantages and Limitations for Lab Experiments

Sodium 2-(6-methylpyridazin-3-yl)acetate is a useful tool for laboratory experiments due to its high solubility, low toxicity, and specificity for protein kinases. However, it is important to note that sodium 2-(6-methylpyridazin-3-yl)acetate is not specific for all protein kinases and may also interact with other proteins, which could lead to unexpected results. Additionally, sodium 2-(6-methylpyridazin-3-yl)acetate is not very stable and must be stored at low temperatures to maintain its effectiveness.

Future Directions

In the future, sodium 2-(6-methylpyridazin-3-yl)acetate could be used in the development of novel drugs to treat a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, sodium 2-(6-methylpyridazin-3-yl)acetate could be used to study the role of protein kinases in other physiological processes, such as cell differentiation and metabolism. Finally, sodium 2-(6-methylpyridazin-3-yl)acetate could be used to develop more efficient and specific protein purification techniques.

Synthesis Methods

The synthesis of sodium 2-(6-methylpyridazin-3-yl)acetate is relatively straightforward and involves the reaction of 6-methylpyridazine and acetic anhydride in the presence of an acid catalyst. The reaction is carried out at a temperature of 70-80 °C for 1-2 hours and yields a white crystalline solid. The purity of the product can be determined using thin-layer chromatography (TLC).

Scientific Research Applications

Sodium 2-(6-methylpyridazin-3-yl)acetate has a wide range of applications in the scientific research field. It has been used in a variety of biochemical and molecular biology experiments such as protein and DNA sequencing, enzyme-linked immunosorbent assays (ELISA), protein purification, and DNA hybridization. sodium 2-(6-methylpyridazin-3-yl)acetate is also used in the study of protein-protein interactions, gene expression, and gene regulation.

properties

IUPAC Name |

sodium;2-(6-methylpyridazin-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.Na/c1-5-2-3-6(9-8-5)4-7(10)11;/h2-3H,4H2,1H3,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIWAURMNPEGKV-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)CC(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N2NaO2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.13 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]heptanamide](/img/structure/B6604708.png)

![1-[1-({[2-(4-{[1-(aminomethyl)cyclohexyl]methyl}piperazin-1-yl)ethyl]amino}methyl)cyclohexyl]methanamine](/img/structure/B6604718.png)

![methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride](/img/structure/B6604735.png)

![2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one](/img/structure/B6604751.png)

![tert-butyl 7-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B6604753.png)

![2-[4-(2,2,2-trifluoroethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B6604758.png)

![7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione](/img/structure/B6604764.png)

![3-chloro-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B6604771.png)

![3-benzyl-7-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6604779.png)